molecular formula C16H16ClNO2S B4206947 N-(5-chloro-2-hydroxyphenyl)-2-(4-methylphenyl)sulfanylpropanamide

N-(5-chloro-2-hydroxyphenyl)-2-(4-methylphenyl)sulfanylpropanamide

Cat. No.: B4206947
M. Wt: 321.8 g/mol
InChI Key: ZZQKQLJYIHWWRB-UHFFFAOYSA-N
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Description

N-(5-chloro-2-hydroxyphenyl)-2-(4-methylphenyl)sulfanylpropanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a chloro-substituted hydroxyphenyl group and a methylphenylthio group attached to a propanamide backbone

Properties

IUPAC Name

N-(5-chloro-2-hydroxyphenyl)-2-(4-methylphenyl)sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO2S/c1-10-3-6-13(7-4-10)21-11(2)16(20)18-14-9-12(17)5-8-15(14)19/h3-9,11,19H,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZQKQLJYIHWWRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC(C)C(=O)NC2=C(C=CC(=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-chloro-2-hydroxyphenyl)-2-(4-methylphenyl)sulfanylpropanamide typically involves the following steps:

    Starting Materials: The synthesis begins with 5-chloro-2-hydroxybenzoic acid and 4-methylthiophenol.

    Formation of Intermediate: The 5-chloro-2-hydroxybenzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl₂) under reflux conditions.

    Thioether Formation: The acid chloride is then reacted with 4-methylthiophenol in the presence of a base such as triethylamine (Et₃N) to form the thioether intermediate.

    Amidation: The thioether intermediate is then subjected to amidation with 2-amino-2-methylpropanamide under appropriate conditions to yield the final product.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The hydroxyphenyl group can undergo oxidation reactions to form quinones or other oxidized derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reagents like hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are common.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products:

    Oxidation: Quinones or other oxidized phenolic derivatives.

    Reduction: Amines or reduced aromatic compounds.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-(5-chloro-2-hydroxyphenyl)-2-(4-methylphenyl)sulfanylpropanamide has several scientific research applications:

    Medicinal Chemistry: It may be explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory or antimicrobial properties.

    Materials Science: The compound could be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It may serve as a probe or inhibitor in biochemical assays to study enzyme functions or signaling pathways.

    Industrial Applications: The compound might be used as an intermediate in the synthesis of more complex molecules or as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-hydroxyphenyl)-2-(4-methylphenyl)sulfanylpropanamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxyphenyl and thioether groups could facilitate binding to active sites or influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

    N-(5-chloro-2-hydroxyphenyl)-2-[(4-methylphenyl)thio]acetamide: Similar structure but with an acetamide backbone.

    N-(5-chloro-2-hydroxyphenyl)-2-[(4-methylphenyl)thio]butanamide: Similar structure but with a butanamide backbone.

Uniqueness: N-(5-chloro-2-hydroxyphenyl)-2-(4-methylphenyl)sulfanylpropanamide is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs. The presence of the chloro and hydroxy groups on the phenyl ring, along with the thioether linkage, provides a versatile scaffold for further functionalization and application in various fields.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(5-chloro-2-hydroxyphenyl)-2-(4-methylphenyl)sulfanylpropanamide
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N-(5-chloro-2-hydroxyphenyl)-2-(4-methylphenyl)sulfanylpropanamide

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